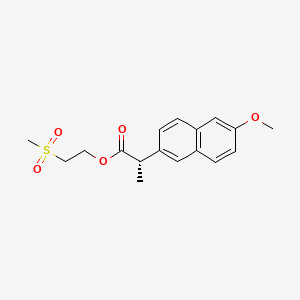
Naproxen etemesil
概要
説明
エテメシルナプロキセンは、ナプロキセンの脂溶性、非酸性、非活性プロドラッグです。吸収されると、薬理学的に活性なナプロキセンに加水分解されます。 ナプロキセンは、よく知られている非ステロイド性抗炎症薬(NSAID)であり、痛み、月経痛、関節リウマチ、痛風、発熱などの炎症性疾患の治療に使用されます .
準備方法
エテメシルナプロキセンは、ナプロキセンから始まる一連の化学反応によって合成されます。合成経路には、トリエチルアミンなどの塩基の存在下でのナプロキセンとエテメシルクロリドのエステル化が含まれます。反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます。 生成物はその後、再結晶またはクロマトグラフィーによって精製されます .
エテメシルナプロキセンの工業生産方法には、同様の合成経路が採用されていますが、より大規模に行われます。 プロセスは、より高い収率と純度が得られるように最適化されており、多くの場合、連続フロー化学および高度な精製技術を採用しています .
化学反応の分析
エテメシルナプロキセンは、薬物の活性型であるナプロキセンを生成するために加水分解されます。この加水分解反応は水が存在し、体内にある酵素によって触媒されます。 この反応から生成される主な生成物はナプロキセンです .
ナプロキセン自体は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ナプロキセンは酸化されてナプロキセンキノンを生成します。
還元: ナプロキセンは還元されてジヒドロナプロキセンを生成します。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、パラジウム炭素などの触媒が含まれます .
科学的研究の応用
エテメシルナプロキセンは、次のようなさまざまな科学研究において使用されてきました。
化学: エステルプロドラッグの加水分解と薬物放出の速度論を研究するためのモデル化合物として使用されます。
生物学: ナプロキセンの生物学的システムにおける薬物動態と代謝を研究するために使用されます。
医学: 非酸性であるため、ナプロキセンと比較して胃腸の副作用を軽減する可能性を調査されています。
産業: ナプロキセンのバイオアベイラビリティと治療効果を向上させるために、新しい製剤や薬物送達システムの開発に使用されています
作用機序
エテメシルナプロキセンは、ナプロキセンに加水分解されます。ナプロキセンは、特にCOX-1とCOX-2のシクロオキシゲナーゼ(COX)酵素を阻害することで効果を発揮します。この阻害は、炎症、痛み、発熱の仲介物質であるプロスタグランジンの産生を減少させます。 ナプロキセンの分子標的はCOX酵素であり、関与する経路はアラキドン酸経路とプロスタグランジン合成経路です .
類似の化合物との比較
エテメシルナプロキセンは、非酸性であること、および胃腸の副作用を軽減できることから、他の類似の化合物と比較してユニークです。類似の化合物には以下が含まれます。
イブプロフェン: 抗炎症作用と鎮痛作用が似ていますが、胃腸の副作用のリスクが高い別のNSAID。
ケトプロフェン: 用途が似ていますが、薬物動態が異なります。
ジクロフェナク: より幅広い用途がありますが、胃腸と心臓血管の危険性も伴います.
エテメシルナプロキセンは、安全性のプロファイルが向上し、患者へのコンプライアンスを向上させる可能性があるため、際立っています。
類似化合物との比較
Naproxen etemesil is unique compared to other similar compounds due to its non-acidic nature and its ability to reduce gastrointestinal side effects. Similar compounds include:
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but with a higher risk of gastrointestinal side effects.
Ketoprofen: An NSAID with similar uses but different pharmacokinetic properties.
Diclofenac: An NSAID with a broader range of applications but also associated with gastrointestinal and cardiovascular risks.
This compound stands out due to its improved safety profile and potential for better patient compliance.
特性
IUPAC Name |
2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-12(17(18)22-8-9-23(3,19)20)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h4-7,10-12H,8-9H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBUBSOKFSVXKS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191903 | |
| Record name | Naproxen etemesil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385800-16-8 | |
| Record name | Naproxen etemesil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385800168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxen etemesil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naproxen etemesil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPROXEN ETEMESIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214269U36R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















